Emetine hydrochloride

Übersicht

Beschreibung

Emetine hydrochloride is the hydrochloride salt of emetine, an alkaloid derived from the ipecac root. Historically, it has been used as an anti-protozoal agent and to induce vomiting. It is known for its potent emetic properties, which is how it got its name .

Wirkmechanismus

Target of Action

Emetine hydrochloride primarily targets the 40S ribosomal subunit in eukaryotic cells . This subunit plays a crucial role in protein synthesis, making it a key target for emetine’s action.

Mode of Action

This compound interacts with its target by binding to the 40S ribosomal subunit and inhibiting translocation . This interaction disrupts protein synthesis within the cell, leading to various downstream effects .

Biochemical Pathways

This compound affects multiple signaling pathways. Notably, it regulates the MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling cascades . These pathways play significant roles in cell proliferation, apoptosis, migration, and invasion . By modulating these pathways, this compound can exert potent effects on cell behavior and survival.

Pharmacokinetics

It has been observed to have along half-life and shows a preferential distribution to tissues over plasma . These properties suggest that this compound may have good bioavailability and a sustained effect on target cells .

Result of Action

The primary result of this compound’s action is the inhibition of cell growth . This is achieved through the suppression of cell proliferation and the induction of apoptosis . Additionally, this compound can block cell migration and invasion . These effects make this compound a potent anti-cancer agent, particularly against gastric cancer .

Action Environment

The action of this compound can be influenced by the density of the cells. It has been observed that the in vitro anti-HCMV activity of emetine decreases significantly in low-density cells . This suggests that the cellular environment can impact the efficacy of this compound, although the exact mechanisms behind this phenomenon are still being explored .

Biochemische Analyse

Biochemical Properties

Emetine hydrochloride inhibits protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit . This interaction blocks translocation, a crucial step in protein synthesis . This property allows this compound to be used in the study of protein degradation in cells .

Cellular Effects

This compound has demonstrated potent anti-gastric cancer activity . It restrains the growth of gastric cancer cells mainly via proliferation inhibition and apoptosis induction . This compound also has the ability to block gastric cancer cell migration and invasion . It has been found to be very sensitive to gastric cancer cell lines, with half inhibitory concentrations at the nanomolar level .

Molecular Mechanism

The molecular mechanisms of this compound involve blocking multiple signaling pathways . It has been found to inhibit Hippo/YAP and PI3K/AKT signaling cascades, which are not reported in other studies . These pathways play crucial roles in cell proliferation, survival, and differentiation.

Temporal Effects in Laboratory Settings

The anti-HCMV activity of this compound decreases significantly in low-density cells . This suggests a mechanism involving cell cycle regulation. This compound’s inhibition of HCMV depends on ribosomal processing S14 (RPS14) binding to MDM2, leading to disruption of HCMV-induced MDM2-p53 and MDM2-IE2 interactions .

Dosage Effects in Animal Models

In animal models, this compound has shown potent antiviral activity against many viruses in the low-nM range . It has been used in the past in tens to hundreds of millions of people at a dose of 60 mg daily to treat amoebiasis . Based on viral inhibition data, a likely SARS-CoV2 antiviral dose of 1/10th the amoebiasis dose has been calculated, which should dramatically reduce the risk of any side effects .

Metabolic Pathways

This compound acts through regulating multiple signaling pathways, including not only MAPKs and Wnt/β-catenin signaling axes, but also PI3K/AKT and Hippo/YAP signaling cascades that were not found in other tumor types .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its binding to the 40S ribosomal subunit . This binding allows it to inhibit translocation and thus block protein synthesis .

Subcellular Localization

This compound is localized in the cytoplasm of cells where it binds to the 40S subunit of the ribosome . This binding inhibits translocation, a crucial step in protein synthesis, and can thus be used in the study of protein degradation in cells .

Vorbereitungsmethoden

Emetine hydrochloride can be prepared through several methods:

Extraction from Ipecac Root: The traditional method involves extracting emetine from the ipecac root.

Methylation of Cephaeline: Cephaeline, another alkaloid found in ipecac root, can be methylated to produce emetine.

Synthetic Production: this compound can also be synthesized in the laboratory.

Analyse Chemischer Reaktionen

Emetinhydrochlorid unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Emetin kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionsbedingungen nicht weit verbreitet sind.

Reduktion: Reduktionsreaktionen können die Struktur von Emetin verändern, was möglicherweise seine pharmakologischen Eigenschaften beeinflusst.

Substitution: Emetin kann Substitutionsreaktionen eingehen, insbesondere unter Einbeziehung seiner Methoxygruppen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Emetinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Medizin: Historisch gesehen wurde es zur Behandlung von Amöbiasis und als Emetikum eingesetzt.

Industrie: Emetinhydrochlorid wird in der pharmazeutischen Industrie zur Herstellung verschiedener Medikamente verwendet.

5. Wirkmechanismus

Emetinhydrochlorid übt seine Wirkungen hauptsächlich durch Hemmung der Proteinsynthese aus. Es bindet an die 40S-Untereinheit des Ribosoms und verhindert den Translokationsschritt in der Proteinverlängerung . Diese Hemmung stört die Produktion von Proteinen, die für das Überleben und die Replikation von Zellen notwendig sind. Im Kontext seiner antiviralen Aktivität stört Emetin die Virusreplikation, indem es die Synthese viraler Proteine hemmt .

Vergleich Mit ähnlichen Verbindungen

Emetinhydrochlorid ähnelt mehreren anderen Verbindungen:

Dehydroemetin: Ein synthetisch hergestelltes Antiprotozoenmittel, das Emetin ähnelt, aber weniger Nebenwirkungen hat.

Cephaelin: Ein Desmethyl-Analog von Emetin, das ebenfalls in der Ipecacuanha-Wurzel vorkommt.

Cryptopleurin und Tylocrebrin: Diese Verbindungen haben ähnliche Wirkmechanismen wie Emetin, insbesondere in ihrer Fähigkeit, die Proteinsynthese zu hemmen.

Emetinhydrochlorid ist einzigartig in seinen starken emetischen Eigenschaften und seiner historischen Verwendung als Antiprotozoenmittel. Seine Fähigkeit, die Proteinsynthese zu hemmen, macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in der Medizin.

Eigenschaften

IUPAC Name |

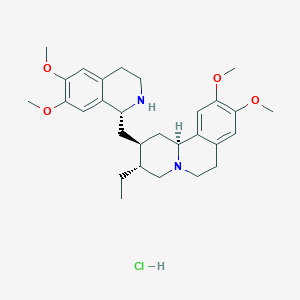

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4.ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H/t18-,21-,24+,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEYSSLYFJVUIS-MRFSYGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424947 | |

| Record name | Emetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316-42-7, 14198-59-5 | |

| Record name | Emetine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emetine monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Emetine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Emetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emetine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.